![molecular formula C10H14N2O B2367552 4-(Pyridin-4-ylmethyl)morpholine CAS No. 61777-51-3](/img/structure/B2367552.png)
4-(Pyridin-4-ylmethyl)morpholine
Overview
Description
4-(Pyridin-4-ylmethyl)morpholine is a chemical compound with the molecular formula C10H14N2O and a molecular weight of 178.23 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of this compound or similar compounds often involves the use of morpholine groups and pyridine heterocyclic structures . The synthetic route usually includes condensation reaction, chlorination, and nucleophilic substitution .Molecular Structure Analysis
The molecular structure of this compound consists of a morpholine ring attached to a pyridine ring via a methylene bridge . The InChI code for this compound is 1S/C10H14N2O/c1-3-11-4-2-10(1)9-12-5-7-13-8-6-12/h1-4H,5-9H2 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature .Scientific Research Applications
Application in PI3K-AKT-mTOR Pathway Inhibition
4-(Pyrimidin-4-yl)morpholines, which include structures like 4-(Pyridin-4-ylmethyl)morpholine, are identified as privileged pharmacophores for inhibiting the PI3K and PIKKs pathways. They are vital due to their ability to form key hydrogen bonding interactions and convey selectivity over the broader kinome, making them significant in cancer research and molecular biology (Hobbs et al., 2019).
Role in Molecular Structure and Chemical Shift Analysis
Density functional methods have been used to study the molecular geometry, vibrational frequencies, and chemical shift values of molecules containing this compound. This research aids in understanding the molecular structure and the types of molecular motions associated with these compounds, which is crucial in the design of efficient materials in chemistry and materials science (Avcı et al., 2011).
Synthesis and Characterization in Chemistry
The synthesis and characterization of compounds containing this compound are significant in the field of chemistry. For example, the synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, an important intermediate for many biologically active compounds, showcases its relevance in synthetic chemistry and drug development (Wang et al., 2016).
Application in Catalysis
This compound derivatives have been used as catalysts in Suzuki–Miyaura and Sonogashira cross-coupling reactions. This highlights their role in green chemistry, where they facilitate chemical reactions under mild and environmentally friendly conditions (Reddy et al., 2016).
Involvement in Redox Properties and Crystal Structure Studies
The study of the redox properties and crystal structures of compounds like this compound provides insights into their potential applications in materials science and coordination chemistry. The characterization of such compounds can lead to the development of new materials with unique properties (Dehghanpour & Rominger, 2008).
Role in Drug Metabolism and Pharmacology
The metabolism study of compounds containing this compound, such as morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-yl)thio)acetate, reveals important information about the pharmacokinetics and drug interactions in medical research and pharmacology (Varynskyi & Kaplaushenko, 2020).
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that compounds with a piperidine moiety, which is present in 4-(pyridin-4-ylmethyl)morpholine, show a wide variety of biological activities . They are utilized in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .
Mode of Action
The piperidine derivatives, which are structurally similar to this compound, are known to interact with their targets in various ways, leading to different therapeutic effects .
Biochemical Pathways
Piperidine derivatives are known to affect various biochemical pathways, leading to their wide range of therapeutic applications .
Result of Action
Piperidine derivatives are known to have a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
4-(pyridin-4-ylmethyl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-3-11-4-2-10(1)9-12-5-7-13-8-6-12/h1-4H,5-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEVBJIMAQAPHBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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